

## Methyl 3-(1H-imidazol-1-YL)benzoate chemical structure and IUPAC name

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Compound of Interest

Methyl 3-(1H-imidazol-1YL)benzoate

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# An In-depth Technical Guide to Methyl 3-(1H-imidazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-(1H-imidazol-1-yl)benzoate**, detailing its chemical structure, IUPAC name, physicochemical properties, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

### **Chemical Structure and IUPAC Name**

**Methyl 3-(1H-imidazol-1-yl)benzoate** is an organic compound featuring a benzoate group where the benzene ring is substituted at the 3-position with a 1H-imidazol-1-yl group.

- IUPAC Name: methyl 3-(1H-imidazol-1-yl)benzoate
- Chemical Structure:
  - A benzene ring is centrally located.
  - An ester group (-COOCH₃) is attached to the first carbon of the benzene ring.



• An imidazole ring is attached via a nitrogen atom to the third carbon of the benzene ring.

## Physicochemical and Spectroscopic Data

Quantitative data for **Methyl 3-(1H-imidazol-1-yl)benzoate** is not extensively available in the public domain. However, key molecular descriptors can be calculated based on its structure. The related precursor, 3-(1H-imidazol-1-yl)benzoic acid, has a reported CAS Number of 108035-47-8.[1]

Property	Value	Source
Molecular Formula	C11H10N2O2	Calculated
Molecular Weight	202.21 g/mol	Calculated
InChI Key (for precursor acid)	ZGRKUYBDLZMGQH- UHFFFAOYSA-N	[2]
SMILES (for precursor acid)	O=C(O)c1cccc(n2cncc2)c1	

Note: Spectroscopic data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR for the title compound are not readily available in the cited literature. Researchers would need to perform analytical characterization upon synthesis.

## Experimental Protocols: Synthesis of Methyl 3-(1H-imidazol-1-yl)benzoate

The synthesis of **Methyl 3-(1H-imidazol-1-yl)benzoate** can be logically approached via a two-step process: first, the synthesis of the precursor acid, 3-(1H-imidazol-1-yl)benzoic acid, followed by its esterification.

Step 1: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid

This step can be achieved via a nucleophilic aromatic substitution reaction, similar to the synthesis of related imidazole-substituted benzoic acids.[2][3]

Reactants:



- Methyl 3-bromobenzoate or Methyl 3-fluorobenzoate
- Imidazole
- A base, such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- A high-boiling point polar aprotic solvent, such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Methodology:
  - To a solution of methyl 3-halobenzoate in DMSO, add imidazole and potassium carbonate.
  - Heat the reaction mixture at an elevated temperature (e.g., 110-120°C) for several hours (typically 3-10 hours).[3][4]
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.
  - Filter the crude product, wash with water, and then perform hydrolysis of the methyl ester to the carboxylic acid using a standard procedure (e.g., refluxing with aqueous NaOH followed by acidic workup).
  - Purify the resulting 3-(1H-imidazol-1-yl)benzoic acid by recrystallization.

#### Step 2: Fischer Esterification to Yield Methyl 3-(1H-imidazol-1-yl)benzoate

The synthesized carboxylic acid is then esterified to the desired methyl ester. This is a standard acid-catalyzed esterification.[5][6][7]

- Reactants:
  - 3-(1H-imidazol-1-yl)benzoic acid
  - Methanol (CH₃OH), serving as both reactant and solvent

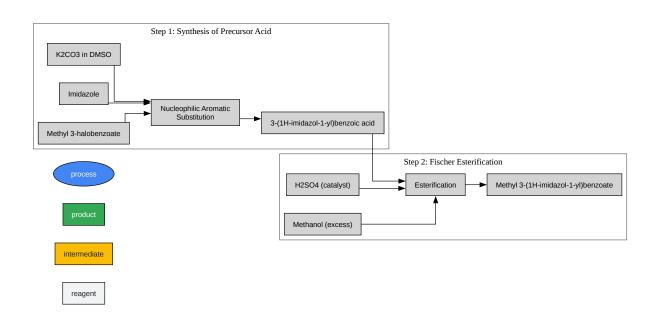


- A strong acid catalyst, such as concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (PTSA)
- Methodology:
  - Dissolve 3-(1H-imidazol-1-yl)benzoic acid in an excess of methanol.
  - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
  - Reflux the reaction mixture for several hours (typically 2-16 hours) until the reaction is complete, as monitored by TLC.[8]
  - After cooling to room temperature, neutralize the excess acid with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).
  - Extract the product into an organic solvent like ethyl acetate.
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure.
  - Purify the crude Methyl 3-(1H-imidazol-1-yl)benzoate using column chromatography on silica gel.

### **Synthesis Workflow Diagram**

The following diagram illustrates the logical workflow for the synthesis of **Methyl 3-(1H-imidazol-1-yl)benzoate**.





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Caption: Synthesis pathway for Methyl 3-(1H-imidazol-1-yl)benzoate.

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